4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is an organic compound belonging to the class of benzoic acids It contains a benzene ring with a carboxyl group, a furan ring, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 2-furylcarboxaldehyde with 2-benzothiophenone under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain heterocyclic rings and exhibit a range of biological activities.
Furan Derivatives: Compounds with furan rings are known for their antimicrobial and anti-inflammatory properties.
Imidazole Derivatives: These compounds have a similar structure and are used in various medicinal applications.
Uniqueness
4-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its combination of a benzothiophene moiety with a furan ring and a benzoic acid group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H12O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H12O4S/c21-19-15-3-1-2-4-17(15)25-18(19)11-14-9-10-16(24-14)12-5-7-13(8-6-12)20(22)23/h1-11H,(H,22,23)/b18-11- |
InChI Key |
TUTOSSAWRZMQLM-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)S2 |
Origin of Product |
United States |
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